molecular formula C7H5NO3S2 B13318529 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid

2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B13318529
M. Wt: 215.3 g/mol
InChI Key: WACBURGOZLTRHB-UHFFFAOYSA-N
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Description

2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or thiophene rings.

Scientific Research Applications

2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can result in decreased production of uric acid, which is beneficial in treating conditions like gout.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid is unique due to its fused thiazole-thiophene ring structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H5NO3S2

Molecular Weight

215.3 g/mol

IUPAC Name

2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C7H5NO3S2/c1-11-7-8-5-3(13-7)2-4(12-5)6(9)10/h2H,1H3,(H,9,10)

InChI Key

WACBURGOZLTRHB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(S1)C=C(S2)C(=O)O

Origin of Product

United States

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